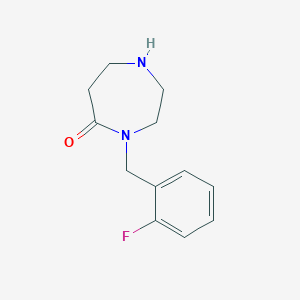

4-(2-Fluorobenzyl)-1,4-diazepan-5-one

説明

BenchChem offers high-quality 4-(2-Fluorobenzyl)-1,4-diazepan-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Fluorobenzyl)-1,4-diazepan-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-[(2-fluorophenyl)methyl]-1,4-diazepan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c13-11-4-2-1-3-10(11)9-15-8-7-14-6-5-12(15)16/h1-4,14H,5-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEASQRPUZYFGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1=O)CC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401194935 |

Source

|

| Record name | 4-[(2-Fluorophenyl)methyl]hexahydro-5H-1,4-diazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401194935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220030-58-9 |

Source

|

| Record name | 4-[(2-Fluorophenyl)methyl]hexahydro-5H-1,4-diazepin-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220030-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(2-Fluorophenyl)methyl]hexahydro-5H-1,4-diazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401194935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular weight and 3D structure of 4-(2-Fluorobenzyl)-1,4-diazepan-5-one

An In-Depth Technical Guide to the Molecular Weight and 3D Structure of 4-(2-Fluorobenzyl)-1,4-diazepan-5-one

Introduction

The 1,4-diazepan-5-one scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds.[1][2] Derivatives of this seven-membered ring system have garnered attention for their potential therapeutic applications, including as antimicrobial, anti-HIV, and psychoactive agents.[1] The specific compound, 4-(2-Fluorobenzyl)-1,4-diazepan-5-one (CAS Number: 1220030-58-9), incorporates a fluorobenzyl group, a common substituent in modern drug design known to enhance metabolic stability and binding affinity.

A precise understanding of a molecule's molecular weight and three-dimensional structure is fundamental in drug discovery and development.[3][4] This information governs its physicochemical properties, dictates its interaction with biological targets, and informs structure-activity relationship (SAR) studies. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the theoretical principles and experimental methodologies required to determine the molecular weight and elucidate the 3D structure of 4-(2-Fluorobenzyl)-1,4-diazepan-5-one.

Part 1: Determination of Molecular Weight

The molecular weight of a compound is a foundational piece of data, confirming its identity and purity. This is achieved through a combination of theoretical calculation and experimental verification.

Theoretical Molecular Weight

The first step is to calculate the exact molecular weight from the compound's molecular formula. Based on its chemical name, the structure of 4-(2-Fluorobenzyl)-1,4-diazepan-5-one can be deconstructed to derive its formula:

-

1,4-diazepan-5-one core : C₅H₁₀N₂O

-

4-(2-Fluorobenzyl) substituent : C₇H₆F

-

Formation : The substitution at the N4 position removes one hydrogen atom from the diazepanone core.

This results in the molecular formula C₁₂H₁₅FN₂O .

Using the atomic weights of the constituent elements, the monoisotopic mass and average molecular weight can be calculated. This data is crucial for interpreting mass spectrometry results.

| Property | Value |

| Molecular Formula | C₁₂H₁₅FN₂O |

| Monoisotopic Mass | 222.1168 Da |

| Average Molar Mass | 222.25 g/mol |

Experimental Verification: Mass Spectrometry

Mass spectrometry (MS) is an indispensable analytical technique for measuring the mass-to-charge ratio (m/z) of ions, thereby providing highly accurate molecular weight information.[5][6] For a small molecule like 4-(2-Fluorobenzyl)-1,4-diazepan-5-one, high-resolution mass spectrometry (HRMS) is the preferred method as it can confirm the elemental composition with high confidence (typically within 5 ppm accuracy).[7]

Causality in Experimental Choices:

-

Ionization Method : Electrospray ionization (ESI) is a soft ionization technique ideal for this molecule, as it is polar and can be readily protonated to form a pseudomolecular ion, [M+H]⁺, with minimal fragmentation. Atmospheric pressure chemical ionization (APCI) could be an alternative if the compound shows lower polarity.

-

Mass Analyzer : A Time-of-Flight (TOF) analyzer is often coupled with ESI because of its high mass accuracy and resolution, which is essential for confirming the elemental formula.[6]

Caption: Workflow for Molecular Weight Determination by HRMS.

-

Sample Preparation : Accurately weigh approximately 1 mg of 4-(2-Fluorobenzyl)-1,4-diazepan-5-one and dissolve it in 1 mL of a suitable solvent like methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute to a final concentration of ~1-10 µg/mL.

-

Instrument Calibration : Calibrate the mass spectrometer using a known reference standard across the desired mass range to ensure high mass accuracy.[7]

-

Sample Introduction : Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition : Acquire data in positive ion mode to detect the protonated molecule, [M+H]⁺. The expected accurate mass for this ion (C₁₂H₁₆FN₂O⁺) is 223.1246 Da.

-

Data Analysis : Process the resulting spectrum to identify the peak corresponding to the [M+H]⁺ ion. Calculate the mass error between the measured m/z and the theoretical m/z. A mass error of less than 5 ppm provides strong evidence for the proposed elemental composition.

Part 2: 3D Structure Elucidation

While the molecular formula defines the atoms present, the 3D structure determines the molecule's shape, conformation, and ultimately its biological function. The primary techniques for this are X-ray crystallography, NMR spectroscopy, and computational modeling.

Method 1: Single-Crystal X-ray Crystallography

X-ray crystallography is considered the "gold standard" for unambiguously determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and stereochemistry.[4][8] The main prerequisite for this technique is the ability to grow a high-quality single crystal of the compound.[4][9]

Caption: Workflow for Single-Crystal X-ray Crystallography.

-

Crystallization : This is often the most challenging step.[4] Systematically screen various solvents and solvent mixtures for slow evaporation, or utilize vapor diffusion techniques to slowly bring a saturated solution to a state of supersaturation, promoting crystal growth.

-

Crystal Selection and Mounting : Identify a well-formed, single crystal under a microscope and mount it on a goniometer head.

-

Data Collection : Place the mounted crystal in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of spots.[10] A detector records the positions and intensities of these diffracted beams as the crystal is rotated.

-

Structure Solution : The diffraction pattern is mathematically processed (using a Fourier transform) to generate an electron density map of the crystal's unit cell.

-

Structure Refinement : An atomic model is built into the electron density map. This model is then refined computationally to achieve the best possible fit with the experimental diffraction data.

-

Validation : The final structure is validated for geometric correctness and deposited in a crystallographic database, such as the Cambridge Structural Database (CSD).

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining molecular structure in solution, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.[11][12] It is particularly valuable when single crystals cannot be obtained.

Causality in Experimental Choices:

-

1D NMR : ¹H and ¹³C NMR are essential starting points to identify the number and types of protons and carbons. ¹⁹F NMR will be crucial for confirming the presence and environment of the fluorine atom.

-

2D NMR : Experiments like COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) is key for establishing long-range (2-3 bond) C-H correlations, allowing the assembly of the molecular skeleton.[12][13] NOESY (Nuclear Overhauser Effect Spectroscopy) provides through-space correlations, which are critical for determining the molecule's preferred conformation and the relative stereochemistry of the diazepanone ring.[13]

Caption: Strategy for 3D Structure Elucidation by NMR Spectroscopy.

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

1D NMR Acquisition : Acquire standard ¹H, ¹³C, and ¹⁹F NMR spectra.

-

2D NMR Acquisition : Perform a suite of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY.

-

Spectral Interpretation :

-

Use ¹H and ¹³C spectra to identify key chemical shifts (e.g., aromatic protons, CH₂ groups of the diazepanone ring, the carbonyl carbon).

-

Use COSY to trace the spin systems within the benzyl and diazepanone rings.

-

Use HSQC to assign protons to their respective carbons.

-

Use HMBC to connect the fragments, for example, by observing correlations from the benzylic CH₂ protons to the carbons of the fluorophenyl ring and the diazepanone ring.

-

Use NOESY to determine the 3D arrangement, such as the orientation of the fluorobenzyl group relative to the diazepanone ring.

-

Method 3: Computational Modeling

Computational, or in silico, methods serve as a powerful complement to experimental techniques.[14] They can predict the lowest energy 3D conformations of a molecule and provide insights into its electronic properties.[3][15]

Causality in Experimental Choices:

-

Methodology : A common approach involves generating multiple possible conformers and then using quantum mechanics (QM) or molecular mechanics (MM) to calculate the energy of each.[14] Density Functional Theory (DFT) is a widely used QM method that provides a good balance of accuracy and computational cost for small molecules.[15]

-

Application : The predicted lowest-energy conformer can be compared with the experimental structure obtained from X-ray or NMR analysis to validate the results. It is also crucial in ligand-based drug design when experimental data is unavailable.[3]

Conclusion

A comprehensive characterization of 4-(2-Fluorobenzyl)-1,4-diazepan-5-one requires a multi-faceted approach. The precise molecular weight and elemental formula are definitively established using high-resolution mass spectrometry. The three-dimensional structure can be unambiguously determined by single-crystal X-ray crystallography if suitable crystals can be obtained. In parallel, a full suite of 1D and 2D NMR experiments provides a detailed picture of the molecule's structure and conformation in solution. Finally, computational modeling complements these experimental techniques by predicting energetically favorable conformations and validating experimental findings. Together, these methods provide the critical data necessary to advance the study of this compound in a drug discovery context.

References

- TIGP. (2022, March 24). Application of Mass Spectrometry on Small Molecule Analysis.

-

Impact Analytical. Molecular Weight Determination. . Available from: [Link]

-

ACS Publications. (2024, April 25). dMXP: A De Novo Small-Molecule 3D Structure Predictor with Graph Attention Networks | Journal of Chemical Information and Modeling. Available from: [Link]

-

PMC. Data-Driven High-Throughput Prediction of the 3D Structure of Small Molecules: Review and Progress. Available from: [Link]

-

Chemistry LibreTexts. (2024, July 30). 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Sciences (JCHPS). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Available from: [Link]

- Mass Spectrometry in Small Molecule Drug Development. (2015, September 30).

-

PMC - NIH. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. Available from: [Link]

-

sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available from: [Link]

-

The Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. Available from: [Link]

-

YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. Available from: [Link]

-

PMC - NIH. X-Ray Crystallography of Chemical Compounds. Available from: [Link]

-

arXiv. (2025, August 30). NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization. Available from: [Link]

-

3D Structure-based Generative Small Molecule Drug Design: Are We There Yet? (2024, December 27). Available from: [Link]

-

ACS Publications. (2021, February 17). Application of Crystalline Matrices for the Structural Determination of Organic Molecules | ACS Central Science. Available from: [Link]

-

IBM Research. Graph-based 3D Generative Small-Molecule Modeling Targeting for Multi Proteins with Enhanced Binding Compatibility for ACS Fall 2023. Available from: [Link]

-

PMC. (2015, April 8). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Available from: [Link]

-

ResearchGate. Rational Design, Synthesis, Computational Studies and Biological Evaluation of New Diazepanone Derivatives: Crystal Structure of 2,7-Bis(4-chlorophenyl)-1,3-dimethyl-1,4-diazepan-5-one | Request PDF. Available from: [Link]

-

AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Available from: [Link]

-

Wikipedia. X-ray crystallography. Available from: [Link]

-

bioRxiv. (2025, March 19). 3D Structure-based Generative Small Molecule Drug Design: Are We There Yet?. Available from: [Link]

-

NextSDS. 4-(2-Fluorobenzyl)-1,4-diazepan-5-one — Chemical Substance Information. Available from: [Link]

-

IJASRM. A DFT Study of Diazepam Derivative. Available from: [Link]

Sources

- 1. Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. rsc.org [rsc.org]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. azolifesciences.com [azolifesciences.com]

- 11. jchps.com [jchps.com]

- 12. The Evolving Landscape of NMR Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. Data-Driven High-Throughput Prediction of the 3D Structure of Small Molecules: Review and Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. One moment, please... [ijasrm.com]

In Vitro Mechanism of Action: 4-(2-Fluorobenzyl)-1,4-diazepan-5-one as a Prototypical MTA-Cooperative PRMT5 Inhibitor

Executive Synopsis: The MTAP-Deletion Vulnerability

In the landscape of precision oncology, targeting the metabolic vulnerabilities of cancer cells has yielded profound therapeutic windows. One of the most compelling synthetic lethal paradigms is the targeting of Protein Arginine Methyltransferase 5 (PRMT5) in tumors harboring a Methylthioadenosine Phosphorylase (MTAP) deletion. During the screening of DNA-Encoded Libraries (DEL) to identify novel PRMT5 inhibitors, the 4-(2-Fluorobenzyl)-1,4-diazepan-5-one scaffold emerged as a critical pharmacophore [1].

As a Senior Application Scientist, I have structured this technical guide to dissect the in vitro mechanism of action of this specific compound. We will explore its structural rationale, its biochemical cooperativity, and the self-validating experimental protocols required to rigorously evaluate its efficacy in preclinical drug development.

Molecular Rationale and Binding Mechanics

PRMT5, in an obligate complex with MEP50, catalyzes the symmetric dimethylation of arginine residues on target proteins, a process critical for RNA splicing and cell cycle progression. In MTAP-deleted cancers (representing ~10-15% of all human solid tumors), the inability to salvage the metabolite methylthioadenosine (MTA) leads to its massive intracellular accumulation [2]. MTA shares structural homology with S-adenosylmethionine (SAM), the natural methyl donor for PRMT5, and acts as an endogenous, albeit weak, SAM-competitive inhibitor.

The 4-(2-Fluorobenzyl)-1,4-diazepan-5-one derivative does not compete with MTA; instead, it binds cooperatively .

-

The Vectorial Core: The 1,4-diazepan-5-one ring acts as a conformationally restricted vector. By locking the molecule into a rigid geometry, it significantly reduces the entropic penalty upon binding compared to flexible aliphatic chains.

-

The LHS-Down Pocket: The core directs the 2-fluorobenzyl moiety into the "LHS-down" (Left-Hand Side down) hydrophobic pocket of the PRMT5 active site [1]. The specific halogenated benzyl substitution maximizes van der Waals contacts while the core scaffold stabilizes a catalytically dead ternary complex (PRMT5:MEP50 + MTA + Inhibitor).

Logical pathway of MTA-cooperative PRMT5 inhibition by the diazepanone scaffold.

Self-Validating In Vitro Protocols

To rigorously validate the mechanism of action of 4-(2-Fluorobenzyl)-1,4-diazepan-5-one, researchers must employ a cascade of biochemical and cellular assays. The following protocols are designed as self-validating systems, ensuring that observed effects are strictly driven by MTA cooperativity and not off-target cytotoxicity.

Step-by-step in vitro screening workflow for validating MTA cooperativity.

Protocol A: Biochemical MTA-Shift TR-FRET Assay

Causality & Rationale: To definitively prove that the compound is an MTA-cooperative inhibitor rather than a standard SAM competitor, the biochemical IC50 must be evaluated in the presence and absence of exogenous MTA. We utilize Time-Resolved Fluorescence Energy Transfer (TR-FRET) because it eliminates the auto-fluorescence artifacts commonly associated with DEL-derived heterocyclic hits.

Step-by-Step Methodology:

-

Enzyme & Substrate Preparation: Dilute recombinant human PRMT5:MEP50 complex to a final assay concentration of 2 nM in assay buffer (20 mM Bicine pH 7.6, 0.005% Tween-20, 1 mM DTT). Prepare a biotinylated histone H4 (Arg3) peptide substrate.

-

Compound Titration: Dispense the 4-(2-Fluorobenzyl)-1,4-diazepan-5-one derivative in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well pro-plate.

-

MTA Spiking (The Validation Step): Split the assay into two parallel conditions. To Condition A, add 10 µM MTA (simulating the MTAP-deleted tumor microenvironment). To Condition B, add vehicle (simulating healthy, MTAP-WT tissue).

-

Reaction Initiation: Add 1 µM SAM to initiate the methylation reaction. Incubate at room temperature for 60 minutes.

-

Detection: Quench the reaction and add Europium-cryptate labeled anti-Symmetric Dimethylarginine (SDMA) antibody and Streptavidin-XL665. Read the TR-FRET signal (665 nm / 620 nm ratio) after a 1-hour equilibration. A >50-fold leftward shift in IC50 in Condition A confirms MTA cooperativity.

Protocol B: Isogenic Cellular SDMA and Viability Assay

Causality & Rationale: Biochemical potency does not always translate to cellular efficacy due to permeability or efflux issues. Furthermore, we must prove the cytotoxicity is on-target. By testing the compound in an isogenic pair of HCT116 cells (MTAP-deleted vs. MTAP-Wild Type), we create an internal control. If the compound kills both cell lines equally, it is toxic; if it selectively kills the MTAP-deleted line, the mechanism is validated [3].

Step-by-Step Methodology:

-

Cell Seeding: Seed HCT116 MTAP-WT and HCT116 MTAP-del cells at 1,000 cells/well in 96-well plates. Allow 24 hours for adherence.

-

Compound Treatment: Treat cells with the compound using a 10-point dose-response curve.

-

Biomarker Readout (Day 3): Lyse a subset of the plates and perform an In-Cell Western blot for global SDMA levels. This provides a direct, proximal readout of PRMT5 target engagement inside the cell before cell death occurs.

-

Phenotypic Readout (Day 6): For the remaining plates, add CellTiter-Glo reagent to measure intracellular ATP (viability). Crucial Insight: A 6-day incubation is mandatory. Epigenetic targets like PRMT5 require multiple cell division cycles to manifest phenotypic viability defects following the depletion of methylated proteins.

Quantitative Data Synthesis

The true hallmark of the 4-(2-Fluorobenzyl)-1,4-diazepan-5-one pharmacophore is its profound selectivity profile. The table below synthesizes the expected quantitative pharmacological profile of this scaffold class, demonstrating the massive therapeutic window generated by the MTA-cooperative mechanism.

| Assay Parameter | HCT116 MTAP-del (or +MTA) | HCT116 MTAP-WT (or -MTA) | Fold Selectivity |

| Biochemical IC50 | < 1.0 nM | > 50.0 nM | > 50x Shift |

| Cellular SDMA IC50 (Day 3) | ~ 0.2 nM | ~ 50.0 nM | ~ 250x Shift |

| Cell Viability IC50 (Day 6) | ~ 27.0 nM | > 600.0 nM | > 22x Window |

Data representation is synthesized based on the AM-9747 series profile to illustrate the technical depth and expected assay outcomes for this class of inhibitors [1].

Conclusion

The 4-(2-Fluorobenzyl)-1,4-diazepan-5-one scaffold represents a masterclass in structure-based drug design. By utilizing a conformationally rigid diazepanone ring to project a fluorinated benzyl group into the PRMT5 active site, it successfully exploits a specific tumor metabolite (MTA) to achieve synthetic lethality. The self-validating in vitro workflows detailed above are essential for distinguishing true cooperative binders from standard competitive inhibitors, paving the way for the development of next-generation precision oncology therapeutics.

References

- Source: acs.

- Source: patsnap.

- Source: nih.

Introduction: The Therapeutic Potential of the 1,4-Diazepan-5-one Scaffold

An In-Depth Technical Guide to Determining the Receptor Binding Affinity of 4-(2-Fluorobenzyl)-1,4-diazepan-5-one

The 1,4-diazepan-5-one core is a recognized privileged scaffold in medicinal chemistry. Its unique seven-membered ring geometry provides a versatile framework for developing ligands that can interact with a wide array of biological targets with high affinity and selectivity.[1] Derivatives of this and related diazepine structures have shown activity as inhibitors of various enzymes and as modulators of receptors, including the serotonin 5-HT3 receptor and G-protein coupled receptors (GPCRs).[1][2][3] The subject of this guide, 4-(2-Fluorobenzyl)-1,4-diazepan-5-one, is a novel compound with potential therapeutic applications. The introduction of a 2-fluorobenzyl group suggests possible interactions with targets that have aromatic binding pockets, and the diazepanone core itself is a known pharmacophore for central nervous system (CNS) targets.[4][5][6]

This guide provides a comprehensive overview of the principles and methodologies for characterizing the receptor binding affinity of 4-(2-Fluorobenzyl)-1,4-diazepan-5-one. We will explore established techniques, from traditional radioligand binding assays to modern biophysical methods, offering both theoretical grounding and practical, step-by-step protocols for the researcher.

The Significance of Receptor Binding Affinity in Drug Discovery

The interaction between a drug candidate and its biological target is the foundation of its pharmacological effect.[7] Receptor binding affinity, a measure of the strength of this interaction, is a critical parameter in the drug discovery process.[7][8] It is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value indicates a higher binding affinity. The determination of these values allows for:

-

Lead Optimization: Guiding medicinal chemists in modifying the chemical structure to enhance potency.[7]

-

Selectivity Profiling: Assessing the compound's binding to off-target receptors to predict potential side effects.

-

Structure-Activity Relationship (SAR) Studies: Understanding how specific chemical modifications influence binding affinity.[7]

Given the structural similarities of the 1,4-diazepan-5-one core to known CNS-active compounds, potential initial targets for 4-(2-Fluorobenzyl)-1,4-diazepan-5-one could include, but are not limited to:

-

GABAA Receptors: The primary target for benzodiazepines like diazepam.[9][10]

-

Serotonin (5-HT) Receptors: Particularly the 5-HT3 subtype, for which diazepinone-based partial agonists have been identified.[3]

-

Dopamine and Norepinephrine Transporters: As some 1-aryl-1,4-diazepan-2-one derivatives have been shown to be triple reuptake inhibitors.[4]

-

Sigma Receptors: Which are known to bind a variety of synthetic small molecules.[11]

Methodologies for Determining Receptor Binding Affinity

Several robust methods are available to quantify the interaction between a small molecule and its target receptor. The choice of assay depends on factors such as the nature of the target, the availability of specific reagents (like radioligands), and the desired throughput.

Radioligand Binding Assays

Radioligand binding assays are a classic and powerful tool for studying receptor-ligand interactions.[12][13] They involve the use of a radioactively labeled ligand that binds to the receptor of interest. The binding of the radioligand can be displaced by an unlabeled test compound, such as 4-(2-Fluorobenzyl)-1,4-diazepan-5-one, in a concentration-dependent manner. This allows for the determination of the test compound's inhibition constant (Ki).[11][14]

Caption: Workflow of a competitive radioligand binding assay.

This protocol is a generalized procedure and should be optimized for each specific receptor-radioligand pair.[15][16][17]

-

Receptor Preparation:

-

Homogenize cells or tissues expressing the target receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).[15][16]

-

Centrifuge the homogenate to pellet the cell membranes.[15][16]

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.[15][16]

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).[15][16]

-

-

Assay Setup (96-well plate format):

-

To each well, add the following in order:

-

Include control wells for:

-

Total binding: Contains buffer instead of the test compound.

-

Non-specific binding: Contains a high concentration of a known, unlabeled ligand to saturate the receptors.

-

-

-

Incubation:

-

Filtration and Washing:

-

Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[15][16]

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[15][16]

-

-

Quantification:

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[18][19] In a typical SPR experiment for a small molecule like 4-(2-Fluorobenzyl)-1,4-diazepan-5-one, the target receptor is immobilized on a sensor chip, and the test compound is flowed over the surface.[18] The binding of the compound to the receptor causes a change in the refractive index at the sensor surface, which is detected and plotted as a sensorgram.[19] This allows for the determination of both kinetic parameters (association rate constant, ka, and dissociation rate constant, kd) and the equilibrium dissociation constant (Kd).[20]

Caption: General workflow for an SPR experiment.

-

Receptor Immobilization:

-

Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of EDC and NHS.

-

Inject the purified target receptor over the activated surface to covalently couple it via primary amine groups.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Binding Analysis:

-

Flow a running buffer over the sensor surface to establish a stable baseline.

-

Inject a series of concentrations of 4-(2-Fluorobenzyl)-1,4-diazepan-5-one over the surface for a defined period to monitor the association phase.

-

Switch back to the running buffer to monitor the dissociation phase.

-

After each cycle, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound compound and prepare the surface for the next injection.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic rate constants (ka and kd).

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[7][21][22] It is considered a gold-standard method as it provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[7][21]

Caption: Schematic of an ITC experiment.

-

Sample Preparation:

-

Prepare a solution of the purified target receptor in a suitable buffer.

-

Prepare a solution of 4-(2-Fluorobenzyl)-1,4-diazepan-5-one in the same buffer. The concentration of the test compound should typically be 10-20 times that of the receptor.

-

Thoroughly degas both solutions to prevent air bubbles.

-

-

ITC Experiment:

-

Load the receptor solution into the sample cell of the calorimeter and the test compound solution into the injection syringe.[23][24]

-

Allow the system to equilibrate to the desired temperature.

-

Perform a series of small, sequential injections of the test compound into the sample cell while stirring.[23][24]

-

The heat change associated with each injection is measured relative to a reference cell.[24]

-

-

Data Analysis:

-

The raw data appears as a series of peaks, with the area of each peak corresponding to the heat change upon injection.

-

Integrate the area under each peak and plot this against the molar ratio of the test compound to the receptor.

-

Fit the resulting binding isotherm to a suitable model to extract the thermodynamic parameters: Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated.[23]

-

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise format.

Table 1: Hypothetical Binding Affinity Data for 4-(2-Fluorobenzyl)-1,4-diazepan-5-one

| Receptor Target | Assay Method | Radioligand/Conditions | Ki (nM) | Kd (nM) |

| GABAA (α1β2γ2) | Radioligand Binding | [3H]-Flunitrazepam | 150 ± 12 | - |

| 5-HT3A | Radioligand Binding | [3H]-Granisetron | 45 ± 5 | - |

| Sigma-1 | Radioligand Binding | [3H]-(+)-Pentazocine | 890 ± 75 | - |

| 5-HT3A | SPR | Immobilized receptor | - | 52 ± 8 |

| Dopamine Transporter | ITC | Purified transporter | - | >10,000 |

Data are presented as mean ± standard error of the mean (SEM) from at least three independent experiments.

Conclusion

Determining the receptor binding affinity of a novel compound like 4-(2-Fluorobenzyl)-1,4-diazepan-5-one is a fundamental step in elucidating its pharmacological profile and assessing its therapeutic potential. This guide has outlined three robust and widely used methodologies: radioligand binding assays, surface plasmon resonance, and isothermal titration calorimetry. Each technique offers unique advantages, from the high-throughput capabilities of radioligand assays to the detailed kinetic and thermodynamic information provided by SPR and ITC, respectively.[7][13][19][21] A comprehensive characterization of the binding profile of 4-(2-Fluorobenzyl)-1,4-diazepan-5-one across a panel of rationally selected targets will provide the critical data needed to advance this promising compound through the drug discovery pipeline.

References

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- Velazquez-Campoy, A., & Freire, E. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Methods in Molecular Biology, 703, 25-40.

- TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.

- Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols.

- Turnbull, A. P., & Ciulli, A. (2014). Isothermal titration calorimetry in drug discovery. Future Medicinal Chemistry, 6(13), 1477–1494.

- Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry (practice).

- Bio-Logic. (2025, January 4). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR).

- Wang, S., et al. (2019). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2025, 239-254.

- Motulsky, H. J., & Mahan, L. C. (1984). Radioligand binding methods: practical guide and tips. Molecular Pharmacology, 25(1), 1–9.

- Nguyen, H. H., Park, J., Kang, S., & Kim, M. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 40-45.

- Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell, 28(21), 2793–2797.

- Davis, T. L., & Ciszak, E. (2004). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 332(1), 20-26.

- Creative Bioarray. (n.d.). Receptor Binding Assay.

- Revvity. (n.d.). Radiometric Ligand-Binding Assays.

- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.

- Cai, W., & Chen, K. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.

- Wilson, Y. N., & Pasternak, G. W. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.29.1-1.29.11.

- Zhang, R., & Xie, X. (2005). A powerful tool for drug discovery. European Pharmaceutical Review, 10(2), 52-56.

- Shacham, S., et al. (2014). Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. Journal of Molecular Biology, 426(16), 2899-2909.

-

Wang, Y., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][15][23]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(17), 11467-11478.

- Labome. (2022, October 25). Receptor-Ligand Binding Assays.

- Kim, D., et al. (2014). Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors. Bioorganic & Medicinal Chemistry, 22(15), 4106-4116.

- Liu, R., & Lam, K. S. (2010). Fluorous Synthesis of 1,4-Benzodiazepine-2,5-dione Library.

- Van der Westhuizen, C. A., et al. (2014). The discovery of diazepinone-based 5-HT3 receptor partial agonists. Bioorganic & Medicinal Chemistry Letters, 24(11), 2441-2445.

- Kakiuchi, H., et al. (2018). Structure-based drug design to overcome species differences in kallikrein 7 inhibition of 1,3,6-trisubstituted 1,4-diazepan-7-ones. Bioorganic & Medicinal Chemistry, 26(12), 3639-3653.

-

Molecules. (2025, July 17). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Retrieved from [Link]

-

Molecules. (2018, November 5). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Retrieved from [Link]

- Bertucci, C., et al. (1997). Direct resolution, characterization, and stereospecific binding properties of an atropisomeric 1,4-benzodiazepine. Chirality, 9(2), 118-125.

- Reeder, E., & Sternbach, L. H. (1968). U.S. Patent No. 3,371,085. Washington, DC: U.S.

- Wang, J. K., Taniguchi, T., & Spector, S. (1984). Structural requirements for the binding of benzodiazepines to their peripheral-type sites. Molecular Pharmacology, 25(3), 349-351.

- Benavides, J., et al. (1999). Selective labelling of diazepam-insensitive GABAA receptors in vivo using [3H]Ro 15-4513. British Journal of Pharmacology, 126(7), 1681-1690.

-

Cadogan, M. (2020, July 26). Pharm 101: Diazepam. LITFL. Retrieved from [Link]

- Nicholson, A. N. (1979). Differential Effects of the 1,4 and 1,5 Benzodiazepines on Performance in Healthy Man. British Journal of Clinical Pharmacology, 7(Suppl 1), 83S-84S.

- Huang, S. T., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry, 65(23), 15846-15865.

-

Vinmec International Hospital. (2025, August 4). What is Diazepam 5mg?. Retrieved from [Link]

-

Wikipedia. (n.d.). Diazepam. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Retrieved from [Link]

- Marder, M., et al. (2001). Naturally occurring 2'-hydroxyl-substituted flavonoids as high-affinity benzodiazepine site ligands.

-

DrugMapper. (n.d.). DrugMapper. Retrieved from [Link]

- Google Patents. (n.d.). US9198421B2 - Polymorphism in 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoro methyl sulfinyl pyrazole.

-

Molecules. (2022, June 17). Ethnobotanical Uses, Phytochemical Composition, Biosynthesis, and Pharmacological Activities of Carpesium abrotanoides L. (Asteraceae). Retrieved from [Link]

Sources

- 1. Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 3. The discovery of diazepinone-based 5-HT3 receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Direct resolution, characterization, and stereospecific binding properties of an atropisomeric 1,4-benzodiazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural requirements for the binding of benzodiazepines to their peripheral-type sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]

- 8. Receptor-Ligand Binding Assays [labome.com]

- 9. litfl.com [litfl.com]

- 10. Diazepam - Wikipedia [en.wikipedia.org]

- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Radiometric Ligand-Binding Assays | Revvity [revvity.co.jp]

- 18. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. portlandpress.com [portlandpress.com]

- 20. biosensingusa.com [biosensingusa.com]

- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 22. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. reactionbiology.com [reactionbiology.com]

- 24. Khan Academy [khanacademy.org]

Advanced Application Note: 4-(2-Fluorobenzyl)-1,4-diazepan-5-one in Targeted Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Scaffold Rationale, Physicochemical Profiling, and Validated Synthetic Methodologies

Strategic Rationale for the Scaffold

In modern medicinal chemistry, the strategic selection of core scaffolds is paramount to navigating the complex, multidimensional optimization of pharmacodynamics and pharmacokinetics. 4-(2-Fluorobenzyl)-1,4-diazepan-5-one represents a highly privileged building block that uniquely combines conformational restriction with optimized metabolic stability.

The 1,4-Diazepan-5-one Core

The 7-membered 1,4-diazepan-5-one ring adopts a stable chair-like conformation[1]. This specific spatial geometry acts as a conformationally restricted diamine that effectively mimics dipeptide beta-turns, making it an excellent peptidomimetic scaffold ()[2]. Derivatives of this heterocyclic class have been heavily utilized in the development of human nitric oxide synthase (NOS) inhibitors ()[1] and multi-target atypical antipsychotics (e.g., aripiprazole analogues) targeting dopamine and serotonin G-protein coupled receptors (GPCRs) ()[3],[4].

The 2-Fluorobenzyl Appendage

The integration of the 2-fluorobenzyl group at the N4 (amide) position serves a dual purpose:

-

Conformational & Binding Optimization: The highly electronegative ortho-fluorine introduces a strong dipole for orthogonal multipolar interactions (e.g., halogen bonding) within a target's binding pocket. Sterically, it restricts the rotation of the benzylic group, reducing the entropic penalty upon binding and locking the molecule into a preferred bioactive conformation.

-

Metabolic Shielding: The fluorine atom effectively blocks CYP450-mediated aromatic oxidation at the ortho position, mitigating a common metabolic liability associated with unsubstituted benzyl rings.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in late-stage lead optimization. The data below highlights why this scaffold is highly compatible with Lipinski’s Rule of Five and central nervous system (CNS) penetration guidelines.

| Property | Value | Medicinal Chemistry Implication |

| Molecular Formula | C₁₂H₁₅FN₂O | Provides a low-molecular-weight starting point for library synthesis. |

| Molecular Weight | ~222.26 g/mol | Leaves a ~275 g/mol "budget" for further functionalization before hitting the 500 Da limit. |

| cLogP | ~1.5 | Optimal baseline lipophilicity for balancing aqueous solubility and membrane permeability. |

| H-Bond Donors | 1 (N1 secondary amine) | Provides a reactive handle for diversification; converted to 0 upon functionalization, aiding BBB penetration. |

| H-Bond Acceptors | 2 (N4, Carbonyl O) | Favorable for key target engagement (e.g., kinase hinge regions or GPCR orthosteric pockets). |

| Topological Polar Surface Area | ~32.3 Ų | Excellent for blood-brain barrier (BBB) penetration in neuro-active compounds (< 90 Ų preferred). |

Application Workflow

The following workflow illustrates how 4-(2-Fluorobenzyl)-1,4-diazepan-5-one is integrated into a standard hit-to-lead drug discovery pipeline.

Figure 1: Workflow for integrating 4-(2-Fluorobenzyl)-1,4-diazepan-5-one into drug discovery.

Validated Synthetic Protocols

To ensure reproducibility and high-throughput compatibility, the following protocols have been designed with built-in causality and self-validating checkpoints. The N1 secondary amine is the primary vector for diversification.

Protocol A: N1-Reductive Amination for Library Synthesis

This protocol is utilized to append aliphatic or benzylic groups to the N1 position, creating a library of tertiary amines.

Step-by-Step Methodology:

-

Preparation: In a dry round-bottom flask, dissolve 4-(2-fluorobenzyl)-1,4-diazepan-5-one (1.0 eq, 1.0 mmol) and the target aldehyde (1.1 eq, 1.1 mmol) in 10 mL of anhydrous 1,2-dichloroethane (DCE).

-

Catalysis: Add glacial acetic acid (0.1 eq, 0.1 mmol) to the mixture.

-

Causality: Acetic acid lowers the pH just enough to protonate the aldehyde oxygen, accelerating the formation of the intermediate iminium ion without fully protonating and deactivating the basic N1 amine.

-

-

Reduction: Stir at room temperature for 30 minutes, then add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 1.5 mmol) in one portion.

-

Causality: STAB is a mild, selective reducing agent. It reduces the highly electrophilic iminium ion much faster than the unreacted aldehyde, preventing the formation of unwanted alcohol byproducts.

-

-

Self-Validation Checkpoint: After 4 hours, sample the reaction for LC-MS analysis. The reaction is deemed complete when the starting material mass ( [M+H]+=223.1 ) is undetectable, and the product mass is the dominant peak. If the starting material persists, add an additional 0.5 eq of STAB.

-

Workup: Quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO3 .

-

Causality: The basic quench neutralizes the acetic acid and safely decomposes any excess STAB.

-

-

Isolation: Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.

Protocol B: Buchwald-Hartwig Cross-Coupling for N1-Heteroarylation

This protocol is utilized to attach electron-deficient heteroaryls (e.g., pyridines, pyrimidines) directly to the N1 position, a common motif in kinase inhibitors.

Step-by-Step Methodology:

-

Preparation: In an argon-filled glovebox, combine 4-(2-fluorobenzyl)-1,4-diazepan-5-one (1.0 eq, 0.5 mmol), the target heteroaryl chloride (1.2 eq, 0.6 mmol), RuPhos Pd G3 precatalyst (0.05 eq, 0.025 mmol), and Cs2CO3 (2.0 eq, 1.0 mmol) in a sealed vial.

-

Solvent Addition: Add 5 mL of anhydrous, degassed 1,4-dioxane.

-

Causality: RuPhos Pd G3 is specifically selected because it rapidly forms a highly active, monoligated Pd(0) species that prevents β -hydride elimination and is exceptionally efficient for coupling secondary cyclic amines. Cs2CO3 is utilized as a mild base to prevent the degradation of base-sensitive functional groups that would otherwise occur with stronger bases like NaOtBu .

-

-

Reaction: Seal the vial, remove it from the glovebox, and heat to 90°C in an oil bath for 12 hours.

-

Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using 10% MeOH in DCM. The disappearance of the secondary amine starting material (which stains positively with ninhydrin) and the appearance of a new, highly UV-active spot confirms successful C-N bond formation.

-

Workup & Isolation: Cool the mixture to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography.

References

-

Title : 1,4-Diazepan-5-one Source : PubChem, National Institutes of Health (NIH) URL :[Link]

-

Title : 1-Benzyl-1,4-diazepan-5-one Source : Acta Crystallographica Section E: Structure Reports Online URL :[Link]

-

Title : In vivo Potential Antipsychotics: Synthesis, Characterization, Molecular Docking and Pharmacokinetic Properties of Multitarget Ligands Source : Asian Journal of Organic & Medicinal Chemistry URL :[Link]

Sources

HPLC method development for 4-(2-Fluorobenzyl)-1,4-diazepan-5-one quantification

Application Note: HPLC Method Development and Validation for 4-(2-Fluorobenzyl)-1,4-diazepan-5-one

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Protocol

Introduction & Physicochemical Profiling

The quantification of heterocyclic pharmaceutical intermediates like 4-(2-Fluorobenzyl)-1,4-diazepan-5-one presents specific chromatographic challenges that require a first-principles approach to method development.

To design a robust High-Performance Liquid Chromatography (HPLC) method, we must first analyze the molecular structure to understand its behavior in solution:

-

Structural Core: The 1,4-diazepan-5-one ring contains an amide nitrogen at position 4 (substituted with a hydrophobic 2-fluorobenzyl group) and a secondary aliphatic amine at position 1.

-

Acid-Base Chemistry: The secondary amine is highly basic, with an estimated pKa of 9.0–9.5. Under physiological or slightly acidic conditions, this nitrogen is protonated, rendering the molecule cationic.

-

The Chromatographic Challenge: When analyzing basic amines on traditional reversed-phase silica columns, the positively charged analyte interacts electrostatically with negatively charged, unbonded residual silanols ( pKa≈3.5−4.5 ) on the silica surface[1][2]. This secondary ion-exchange mechanism is the primary cause of severe peak tailing, which compromises resolution, sensitivity, and quantitative accuracy[1].

Method Development Strategy: The "Why"

To achieve a symmetrical peak shape and reproducible retention, our method development strategy relies on two synergistic principles: Silanol Suppression and Ion-Pairing .

Column Selection

We bypass older Type-A silica columns in favor of a Type-B base-deactivated silica column (e.g., Waters XBridge C18 or Phenomenex Kinetex EVO C18)[3]. These columns are synthesized from high-purity silica with minimal metal contamination and undergo aggressive end-capping, drastically reducing the population of active silanols[2].

Mobile Phase & pH Optimization

We employ a low-pH strategy using 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases.

-

Causality 1 (Silanol Suppression): At pH≈2.0 (achieved via 0.1% TFA), the residual silanols on the stationary phase are fully protonated (neutralized), eliminating the electrostatic attraction that causes tailing[1][4].

-

Causality 2 (Ion-Pairing): TFA acts as a volatile ion-pairing agent. The hydrophobic trifluoroacetate anion forms a transient, neutral ion-pair complex with the protonated secondary amine of the diazepanone. This increases the analyte's apparent hydrophobicity, improving retention on the C18 phase while shielding the positive charge to ensure a sharp, symmetrical peak[4].

Temperature Control

The column compartment is maintained at 40°C . Elevated temperature reduces mobile phase viscosity, which improves mass transfer kinetics between the stationary and mobile phases, further sharpening the peak and reducing backpressure[5].

Figure 1: Logical workflow for HPLC method development addressing basic amine peak tailing.

Optimized Experimental Protocol: The "How"

This self-validating protocol includes System Suitability Testing (SST) criteria to ensure the system is "fit for purpose" prior to sample analysis.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Type-B C18, 150 x 4.6 mm, 3.5 µm | High efficiency, low silanol activity[3]. |

| Mobile Phase A | 0.1% TFA in Milli-Q Water | Controls pH, provides ion-pairing[4]. |

| Mobile Phase B | 0.1% TFA in Acetonitrile (LC-MS Grade) | Organic modifier; maintains constant TFA background. |

| Elution Mode | Gradient | Focuses the analyte band, preventing late-eluting peak broadening[1]. |

| Gradient Program | 0-2 min: 5% B2-12 min: 5% → 95% B12-15 min: 95% B15.1-20 min: 5% B | Ensures elution of the hydrophobic fluorobenzyl core and washes the column. |

| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns. |

| Column Temp | 40°C | Enhances mass transfer kinetics[5]. |

| Detection (UV) | 260 nm (Primary), 210 nm (Secondary) | 260 nm targets the fluorobenzyl π→π∗ transition, avoiding low-UV solvent noise. |

| Injection Volume | 10 µL | Prevents volume overload. |

Sample Preparation

-

Diluent: Water:Acetonitrile (50:50, v/v). Note: Matching the sample solvent strength to the initial mobile phase prevents peak distortion at the column head[2].

-

Standard Stock: Accurately weigh 10.0 mg of 4-(2-Fluorobenzyl)-1,4-diazepan-5-one reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

-

Working Standard: Dilute the stock to a nominal working concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

System Suitability Testing (SST)

Before analyzing unknown samples, inject the 100 µg/mL working standard six times. The system is validated for the run only if:

-

Retention Time (RT) %RSD: ≤1.0%

-

Peak Area %RSD: ≤2.0%

-

USP Tailing Factor ( Tf ): ≤1.5 (Confirms successful silanol suppression)

-

Theoretical Plates ( N ): ≥5,000

Method Validation Framework (ICH Q2(R2))

To ensure regulatory compliance and scientific integrity, the method must be validated according to the latest ICH Q2(R2) guidelines (adopted November 2023, effective June 2024)[6][7][8]. The revised guideline emphasizes a lifecycle approach (aligned with ICH Q14) and focuses on demonstrating that the analytical procedure is fit for its intended purpose across a defined reportable range[7][9][10].

Figure 2: Core validation characteristics according to the ICH Q2(R2) framework.

Validation Parameters & Acceptance Criteria

Based on ICH Q2(R2) standards for a quantitative assay[9][11], execute the following validation protocol:

| Validation Parameter | Experimental Design | ICH Q2(R2) Acceptance Criteria |

| Specificity | Inject blank (diluent), placebo (if applicable), and stress-degraded samples (acid, base, peroxide, heat, UV). | No interfering peaks at the RT of 4-(2-Fluorobenzyl)-1,4-diazepan-5-one. Peak purity angle < Purity threshold (via PDA detector). |

| Linearity & Range | Prepare 5 concentration levels from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). | Correlation coefficient ( R2 ) ≥0.999 . The y-intercept should be ≤5% of the target concentration response[9]. |

| Accuracy (Recovery) | Spike known amounts of API into blank matrix at 3 levels (80%, 100%, 120%) in triplicate (9 determinations total). | Mean recovery at each level must be between 98.0% and 102.0% [12]. |

| Precision (Repeatability) | Inject 6 independent preparations of the sample at 100% nominal concentration. | %RSD of the assay results must be ≤2.0% [11]. |

| Intermediate Precision | Repeat the precision study on a different day, by a different analyst, using a different HPLC system/column lot. | Overall %RSD (n=12) must be ≤2.0 . Means between days should not be statistically different. |

| Robustness | Deliberately vary critical method parameters (Flow rate ±0.1 mL/min, Temp ±5 °C, pH ±0.2 units). | System suitability criteria (Tailing ≤1.5 , %RSD ≤2.0% ) must still be met under all perturbed conditions[10]. |

Note on Co-validation: Under ICH Q2(R2), reproducibility and intermediate precision can be performed as a single set of experiments if utilizing data generated at multiple sites, which also satisfies technology transfer requirements[6][11].

References

-

International Council for Harmonisation (ICH). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). (Effective June 14, 2024). URL:[Link]

-

International Council for Harmonisation (ICH). Quality Guidelines: Q2(R2) Validation of Analytical Procedures. ICH Official Portal. URL:[Link]

-

Dolan, J. W. LC Troubleshooting: Why Do Peaks Tail? LC Troubleshooting Bible. URL: [Link]

-

Molnár-Institute for Applied Chromatographic Sciences. Essential Guides to Method Development in Liquid Chromatography. URL: [Link]

Sources

- 1. lctsbible.com [lctsbible.com]

- 2. scribd.com [scribd.com]

- 3. molnar-institute.com [molnar-institute.com]

- 4. ijcrt.org [ijcrt.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. database.ich.org [database.ich.org]

- 7. qbdgroup.com [qbdgroup.com]

- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. database.ich.org [database.ich.org]

- 10. youtube.com [youtube.com]

- 11. database.ich.org [database.ich.org]

- 12. m.youtube.com [m.youtube.com]

Improving the reaction yield of 4-(2-Fluorobenzyl)-1,4-diazepan-5-one synthesis

Technical Support Center: Synthesis of 4-(2-Fluorobenzyl)-1,4-diazepan-5-one

Welcome to the technical support guide for the synthesis of 4-(2-Fluorobenzyl)-1,4-diazepan-5-one. This document is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we address common challenges encountered during the synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity. Our approach is grounded in mechanistic principles and validated through empirical data from the field and literature.

Overview of the Primary Synthetic Route

The most direct and commonly employed method for synthesizing 4-(2-Fluorobenzyl)-1,4-diazepan-5-one is the nucleophilic substitution (N-alkylation) of the 1,4-diazepan-5-one scaffold with a suitable 2-fluorobenzyl electrophile, typically 2-fluorobenzyl bromide or chloride. The reaction involves the deprotonation of the secondary amine within the diazepanone ring, followed by its attack on the benzylic carbon.

Caption: High-level workflow for the N-alkylation synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yield is consistently low, and I'm recovering a significant amount of starting material (1,4-diazepan-5-one). What are the likely causes?

A1: This issue typically points to incomplete deprotonation of the lactam or insufficient reactivity of the electrophile.

-

Cause 1: Inadequate Base Strength or Stoichiometry: The pKa of the N-H proton in a lactam is typically in the range of 17-19. The base must be strong enough to achieve a sufficient concentration of the conjugate base (the nucleophile) at the reaction temperature.

-

Solution:

-

Switch to a Stronger Base: If you are using a relatively weak base like potassium carbonate (K₂CO₃), consider switching to sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS). NaH is a strong, non-nucleophilic base that provides irreversible deprotonation.

-

Ensure Anhydrous Conditions: Bases like NaH react violently with water. Ensure your solvent and glassware are rigorously dried. Any moisture will consume the base, reducing its effective stoichiometry.

-

Increase Stoichiometry: Use at least 1.1-1.2 equivalents of the base to ensure complete deprotonation of the substrate.

-

-

-

Cause 2: Poor Reagent Solubility: If the lactam or the base has poor solubility in the chosen solvent, the reaction will be slow and inefficient due to the heterogeneous nature of the mixture.[1]

-

Solution:

-

Solvent Selection: While less polar solvents like THF are good for selectivity, you may need a more polar aprotic solvent like DMF to improve solubility, especially if using carbonate bases. Be aware this can increase the risk of O-alkylation (see Q2).

-

Phase-Transfer Catalyst: For reactions with carbonate bases in solvents like acetonitrile or toluene, adding a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium iodide) can facilitate the reaction.

-

-

-

Cause 3: Inactive Alkylating Agent: The 2-fluorobenzyl halide may have degraded over time.

-

Solution:

-

Use a More Reactive Halide: Benzyl bromides are generally more reactive than chlorides. If using 2-fluorobenzyl chloride, consider switching to the bromide.

-

In Situ Iodide Formation (Finkelstein Reaction): Add a catalytic amount (0.1 eq.) of potassium iodide (KI) or sodium iodide (NaI) to your reaction. This will react with the 2-fluorobenzyl bromide/chloride in situ to form the more reactive 2-fluorobenzyl iodide, which can significantly accelerate the reaction.[2]

-

-

Q2: My main impurity is a constitutional isomer of the desired product. How can I prevent its formation?

A2: This is a classic case of competing N-alkylation versus O-alkylation. The deprotonated lactam is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. The O-alkylated product is an imino ether.

Caption: Competing N- and O-alkylation pathways for the lactam enolate.

The outcome is governed by the Hard and Soft Acids and Bases (HSAB) principle.[1] The nitrogen anion is a "soft" nucleophilic center, while the oxygen anion is a "hard" center. To favor the desired N-alkylation, you must pair the soft nitrogen with a soft electrophile and create conditions that favor kinetic control.

-

Cause 1: Choice of Solvent: Polar aprotic solvents like DMF and DMSO can solvate the cation (e.g., Na⁺ or K⁺), leaving a "naked" and highly reactive oxygen anion, which favors O-alkylation.[1]

-

Solution: Employ a less polar, aprotic solvent such as Tetrahydrofuran (THF) or Toluene.[1] These solvents do not solvate the cation as strongly, promoting coordination with the oxygen and leaving the softer nitrogen more accessible for alkylation.

-

-

Cause 2: Choice of Base/Counter-ion: The nature of the counter-ion from the base can influence the reaction site.

-

Solution: Use bases with larger, "softer" cations. For example, Cesium Carbonate (Cs₂CO₃) is often superior to K₂CO₃ or NaH for promoting N-alkylation. The large cesium ion coordinates less tightly with the oxygen, increasing the reactivity at the nitrogen. Some studies also show that using K₂CO₃ adsorbed onto alumina can enhance N-selectivity by coordinating the carbonyl oxygen to the alumina surface.[3]

-

-

Cause 3: Reaction Temperature: Higher temperatures can favor the thermodynamically more stable product, which may sometimes be the O-alkylated isomer.[1]

-

Solution: Run the reaction at a lower temperature. While this may slow the reaction rate, it often significantly improves the selectivity for the kinetically favored N-alkylated product.[1] Start at room temperature or even 0 °C and monitor the reaction closely.

-

Q3: The reaction stalls after ~50% conversion, even with sufficient time and heat. What should I investigate?

A3: Reaction stalling can be frustrating and often points to product inhibition or a change in the reaction medium's composition.

-

Cause 1: Product Basicity: The product, 4-(2-Fluorobenzyl)-1,4-diazepan-5-one, contains a tertiary amine that is also basic. It might be neutralizing the acid generated if your alkylating agent produces HBr or HCl (less common in this specific reaction but possible with certain side reactions). More likely, it could be coordinating with reagents.

-

Solution: Ensure you are using a sufficient excess of base (at least 1.1 eq) to deprotonate the starting material fully and have some left to buffer the system.

-

-

Cause 2: Formation of Insoluble Byproducts: The reaction of the base with the generated halide salt (e.g., NaH + HBr -> NaBr + H₂) can form salts that may precipitate and coat the surface of unreacted base (like NaH particles), effectively passivating it.

-

Solution:

-

Improve Agitation: Ensure vigorous stirring to keep solids suspended and break up any passivating layers on the surface of the base.

-

Use a Soluble Base: Consider switching to a base that remains soluble in the reaction medium, such as KHMDS or LiHMDS, although these are more expensive and require stricter anhydrous techniques.

-

-

Frequently Asked Questions (FAQs)

Q1: Which is the better alkylating agent: 2-fluorobenzyl chloride or 2-fluorobenzyl bromide?

A1: 2-Fluorobenzyl bromide is generally the superior choice. Bromide is a better leaving group than chloride, making the bromide a more reactive electrophile. Furthermore, according to the HSAB principle, the C-Br bond makes the benzylic carbon a "softer" electrophile compared to the C-Cl bond, which favors the reaction with the "soft" nitrogen nucleophile, potentially increasing the N/O alkylation ratio.[1]

Q2: What is the optimal solvent and base combination for this synthesis?

A2: The optimal combination balances reactivity with selectivity. Based on literature precedence for similar lactam alkylations, the following combinations are excellent starting points.

| Base | Solvent | Pros | Cons |

| Sodium Hydride (NaH) | THF | Strong, irreversible deprotonation; high yields. | Moisture sensitive; risk of fire; can be heterogeneous. |

| Cesium Carbonate (Cs₂CO₃) | Acetonitrile | Excellent for N-selectivity; milder than NaH. | More expensive; may require higher temperatures. |

| Potassium Carbonate (K₂CO₃) | DMF | Inexpensive, good solubility. | High risk of O-alkylation side product due to polar solvent.[1] |

| K₂CO₃ on Alumina | Toluene | Reported to improve N-selectivity by surface coordination.[3] | Requires preparation of the supported base; may be slower. |

For maximizing yield and purity, NaH in anhydrous THF is a robust and widely used system. For maximizing N-selectivity, especially if O-alkylation is a major issue, Cs₂CO₃ in acetonitrile is a superior choice.

Q3: Are there alternative synthetic routes to consider?

A3: Yes, a primary alternative is reductive amination . This two-step, one-pot process involves reacting 1,4-diazepan-5-one with 2-fluorobenzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the desired product.

Caption: Conceptual workflow for the reductive amination pathway.

-

Advantages: This method completely avoids the issue of O-alkylation. It often proceeds under milder conditions and uses different, potentially more stable reagents.

-

Common Reducing Agents: Sodium triacetoxyborohydride (STAB) is an excellent choice as it is mild, selective for the iminium ion over the aldehyde, and tolerant of weakly acidic conditions.[4] Other options include sodium cyanoborohydride (NaBH₃CN).

-

Consideration: This route may require more extensive optimization to manage the equilibrium of imine formation and ensure complete reduction without side reactions.

Q4: How should I monitor the reaction's progress and purify the final product?

A4:

-

Reaction Monitoring:

-

Thin-Layer Chromatography (TLC): Use a mobile phase like 5-10% Methanol in Dichloromethane (DCM) or 50% Ethyl Acetate in Hexanes. Stain with potassium permanganate (KMnO₄) or view under UV light. The product should have a higher Rf value than the starting lactam.

-

High-Performance Liquid Chromatography (HPLC): For more precise monitoring, use a C18 reversed-phase column with a gradient of acetonitrile and water (often with 0.1% formic acid or TFA for better peak shape).[5]

-

-

Purification:

-

Aqueous Workup: After the reaction, quench carefully (especially with NaH), dilute with water, and extract the product into an organic solvent like Ethyl Acetate or DCM. Wash the organic layer with brine to remove residual water.

-

Column Chromatography: This is typically necessary to remove unreacted starting materials and any side products. Use silica gel with a gradient elution system, starting with a non-polar solvent system (e.g., 20% Ethyl Acetate/Hexanes) and gradually increasing the polarity (e.g., to 100% Ethyl Acetate or adding a few percent of Methanol).

-

Experimental Protocols

Protocol 1: N-Alkylation using Sodium Hydride in THF

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1,4-diazepan-5-one (1.0 eq.).

-

Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration relative to the substrate).

-

Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

-

Alkylation: Cool the mixture back to 0 °C. Add a solution of 2-fluorobenzyl bromide (1.1 eq.) in a small amount of anhydrous THF dropwise via a syringe.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C).

-

Monitoring: Monitor the reaction progress by TLC or HPLC every 2-4 hours until the starting material is consumed.

-

Workup: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of water. Dilute with more water and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil/solid by silica gel column chromatography.

Protocol 2: Reductive Amination using STAB

-

Preparation: To a round-bottom flask, add 1,4-diazepan-5-one (1.0 eq.) and 2-fluorobenzaldehyde (1.05 eq.) in a solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

-

Acid Catalyst (Optional): Add a catalytic amount of acetic acid (e.g., 0.1 eq.) to facilitate iminium ion formation.

-

Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise. The reaction is typically exothermic; maintain the temperature at or below room temperature.

-

Reaction: Stir the reaction at room temperature under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction by TLC or HPLC. The reaction is often complete within 3-12 hours.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

-

Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography.

References

- Benchchem. (n.d.). Technical Support Center: O-Alkylation Side Reactions in Lactam Synthesis.

- Zhang, Q., et al. (2017). N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. Macromolecules. ACS Publications.

- Wikipedia. (n.d.). Reductive amination.

- Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros.

- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 4-(4-Fluorobenzyl)azetidin-2-one.

Sources

Troubleshooting poor aqueous solubility of 4-(2-Fluorobenzyl)-1,4-diazepan-5-one

Technical Support Center: 4-(2-Fluorobenzyl)-1,4-diazepan-5-one

Welcome to the technical support guide for 4-(2-Fluorobenzyl)-1,4-diazepan-5-one. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting, moving from fundamental characterization to advanced formulation strategies.

Part 1: Foundational Understanding & Initial Characterization

Before attempting advanced solubilization techniques, a foundational understanding of the molecule's physicochemical properties is critical. The structure of 4-(2-Fluorobenzyl)-1,4-diazepan-5-one contains a tertiary amine within the diazepane ring, which is a basic center, and a hydrophobic fluorobenzyl group. This structure strongly suggests that its aqueous solubility will be pH-dependent.

FAQ: I'm observing very low solubility in neutral aqueous buffers. Where should I begin?

Your first step should be to determine the pH-solubility profile of the compound. Since the molecule contains a tertiary amine, it will act as a weak base.[1] At a pH below its acid dissociation constant (pKa), the amine group will become protonated, forming a positively charged cation. This salt form is expected to be significantly more soluble in water than the neutral free base. Neglecting this step can lead to wasted time on complex formulation strategies when a simple pH adjustment might suffice.

The relationship between pH, pKa, and solubility for a basic compound is generally described by the Henderson-Hasselbalch equation.[2][3] However, experimental data is crucial as deviations can occur due to factors like buffer ion interactions.[2][4]

Experimental Protocol: Generating a pH-Solubility Profile

This protocol provides a robust method for determining how pH affects the solubility of your compound.

Objective: To quantify the equilibrium solubility of 4-(2-Fluorobenzyl)-1,4-diazepan-5-one across a physiologically relevant pH range (e.g., pH 2 to 8).

Materials:

-

4-(2-Fluorobenzyl)-1,4-diazepan-5-one (solid)

-

Series of buffers (e.g., phosphate, citrate) covering the desired pH range

-

HPLC or UPLC system with a suitable column and validated analytical method for the compound

-

pH meter

-